1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, a sulfonylphenyl group, and a piperidin-1-yl moiety linked to a 6-methylpyridazin-3-yl group through an oxymethyl bridge. Its unique structure suggests potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under acidic or basic conditions.
Introduction of the Sulfonylphenyl Group: This step typically involves sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperidin-1-yl Moiety: This can be done through nucleophilic substitution reactions, where the piperidine derivative is introduced.
Linking the 6-Methylpyridazin-3-yl Group: This step involves the formation of an oxymethyl bridge, which can be achieved through etherification reactions using appropriate alcohols and alkylating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonylphenyl group, potentially converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the piperidin-1-yl moiety.
Reduction: Sulfide derivatives of the sulfonylphenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
- 1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]phenyl]pyrrolidine-2,5-dione
- 1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine
Uniqueness: 1-{4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione stands out due to the presence of both the sulfonylphenyl group and the pyrrolidine-2,5-dione core, which may confer unique chemical and biological properties not observed in its analogs.
Properties
IUPAC Name |
1-[4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-15-2-7-19(23-22-15)30-14-16-10-12-24(13-11-16)31(28,29)18-5-3-17(4-6-18)25-20(26)8-9-21(25)27/h2-7,16H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZIIYAHHPOJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.